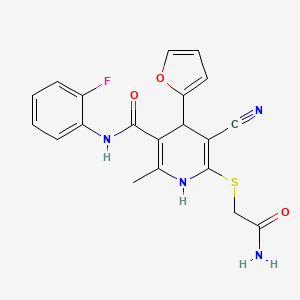
6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-N-(2-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-N-(2-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H17FN4O3S and its molecular weight is 412.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Non-Linear Optical Properties and Molecular Docking
The compound synthesized by Jayarajan et al. (2019) presents interesting non-linear optical (NLO) properties and potential anticancer activity. The molecular docking analysis of the compound indicates significant interactions with the colchicine binding site of tubulin, suggesting its potential to inhibit tubulin polymerization and consequently, its potential as an anticancer agent. This synthesis method involves a three-component reaction and the compound's characteristics were thoroughly analyzed through various techniques such as FT-IR, NMR, X-ray diffraction, and computational chemistry methods (Jayarajan et al., 2019).
Antiprotozoal Applications
A similar compound was studied by Ismail et al. (2004), focusing on its application as an antiprotozoal agent. The synthesis involved multiple steps, including bromination and condensation reactions. The synthesized compound exhibited strong DNA affinities and demonstrated significant in vitro and in vivo antiprotozoal activities, especially against T. b. rhodesiense and P. falciparum. Some derivatives of this compound showed promising results in the trypanosomal STIB900 mouse model, indicating their potential as effective antiprotozoal agents (Ismail et al., 2004).
Synthesis and Characterization
The synthesis and characterization of similar compounds have been reported in multiple studies. These compounds have been synthesized through various chemical reactions and characterized using analytical data, IR, 1H NMR, and mass spectrometry. The focus of these studies was mainly on the synthetic methods and the structural elucidation of the compounds, offering a comprehensive understanding of their chemical nature and potential applications in various fields (Wanare, 2022), (Bakhite et al., 2005).
Molecular Structure Analysis
The analysis of molecular and crystal structures is a critical aspect of understanding these compounds. Studies like that of Feklicheva et al. (2019) focus on the molecular and crystal structure analysis of derivatives of related compounds, providing valuable insights into their chemical properties and potential interactions in various biological systems. These analyses are crucial for drug design and understanding the compound's behavior in biological contexts (Feklicheva (Okul) et al., 2019).
Propiedades
IUPAC Name |
6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-N-(2-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c1-11-17(19(27)25-14-6-3-2-5-13(14)21)18(15-7-4-8-28-15)12(9-22)20(24-11)29-10-16(23)26/h2-8,18,24H,10H2,1H3,(H2,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKZRLLOYRZABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CO2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


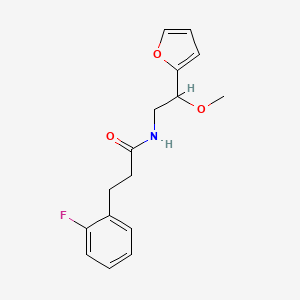
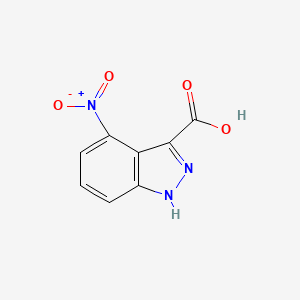
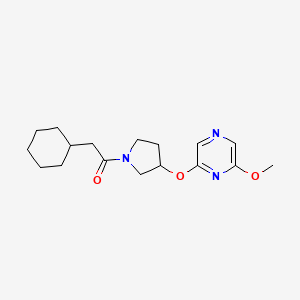
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2627084.png)
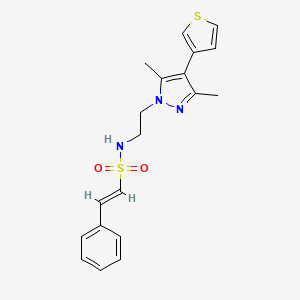
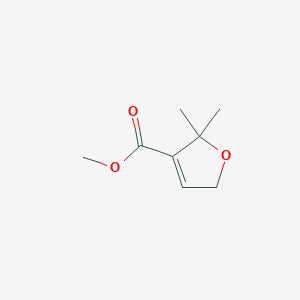
![methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate](/img/structure/B2627088.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2627089.png)
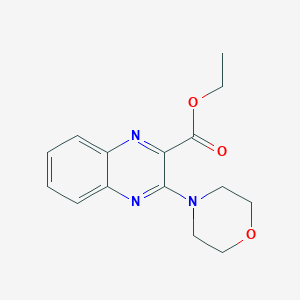
![(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide](/img/structure/B2627092.png)
![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B2627095.png)
![Methyl 6-{[cyano(2-fluorophenyl)methyl]carbamoyl}pyridine-3-carboxylate](/img/structure/B2627097.png)
